Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-3-4-13-7(5)10-9-6/h2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHYPLZNJIBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCOC2=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silver-Catalyzed Cyclization
The Ag(I) ion coordinates to the alkyne, facilitating nucleophilic attack by the hydroxyl group to form the furan ring. DFT calculations indicate a ΔG‡ of 22.3 kcal/mol for the 5-endo-dig pathway, favoring cyclization over alternative pathways. Common side products include 2H-furo[2,3-c]pyrazoles from over-oxidation, which can be minimized by inert atmosphere conditions.
Hydrazine Cyclocondensation
Proton transfer from hydrazine to the β-ketoester generates an enolate, which undergoes intramolecular nucleophilic addition to form the pyrazole ring. Competing pathways leading to 5-hydroxy-pyrazolines are suppressed by using excess hydrazine (1.2 equiv).
Multicomponent Mechanism
The catalyst activates both the aldehyde and nitrile components, enabling Knoevenagel condensation followed by cyclocondensation. In situ IR spectroscopy reveals intermediate imine formation within 10 minutes, preceding pyrazole ring closure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate features a fused ring system comprising furan and pyrazole moieties, which contributes to its distinctive reactivity and biological properties. The molecular formula is with a molecular weight of approximately 182.18 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable intermediate in synthetic pathways and a candidate for pharmacological exploration .
Preliminary studies indicate that ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate exhibits promising anti-inflammatory and analgesic properties. Its unique structure may enhance its interaction with specific biological targets, potentially influencing enzyme activity or receptor binding .
Recent investigations have highlighted the potential of this compound in developing new therapeutic agents for conditions such as pain management and inflammatory diseases. For instance, derivatives of pyrazole compounds have been documented to possess antimicrobial and anticancer activities .
Synthesis of Derivatives
This compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create various derivatives that exhibit enhanced biological activities. For example, the synthesis of ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate has been reported to improve lipophilicity and bioavailability .
Synthetic Pathways
Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate can be synthesized through multiple methods involving different reagents and conditions. Its role as an intermediate allows chemists to incorporate it into more complex molecular architectures effectively .
The compound's accessibility makes it an attractive target for synthetic chemists aiming to explore new chemical space or develop novel therapeutic agents.
Case Studies in Synthesis
A notable case study involved the reaction of ethyl 2-chloroacetate with hydrazine derivatives to yield various pyrazole derivatives . These derivatives were then tested for their biological activities, showcasing the compound's utility as a precursor in drug discovery.
Potential Future Applications
The ongoing research into ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate indicates its potential application in:
- Pharmaceutical Development : As a scaffold for developing new anti-inflammatory and analgesic drugs.
- Material Science : Exploring its properties for use in polymers or other materials due to its unique structural characteristics.
- Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide based on its biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and division . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1H-Pyrazole, 3-ethyl-4,5-dihydro-
Uniqueness
Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is unique due to its fused ring system, which combines both furan and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate (CAS: 595610-39-2) is a heterocyclic compound characterized by a unique fused ring system comprising furan and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The purpose of this article is to explore the biological activity of ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate by reviewing synthesis methods, biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- Structure : The compound features fused furan and pyrazole rings with a carboxylic acid ester functionality, which is believed to contribute to its biological properties.
Synthesis Methods
Various synthetic routes have been developed for the preparation of ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate. These methods highlight the compound's accessibility for further chemical modifications:
| Synthesis Method | Description |
|---|---|
| Cyclization of hydrazones | Involves the reaction of hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole ring. |
| Esterification | The carboxylic acid is converted to its ethyl ester using ethanol and acid catalysts. |
| Multi-step synthesis | Combines various reactions such as cyclization, reduction, and esterification to yield the target compound. |
Anti-inflammatory Activity
Preliminary studies indicate that ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate exhibits significant anti-inflammatory properties. For instance:
- Carrageenan-induced paw edema model : The compound showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .
Analgesic Properties
The analgesic effects of this compound have also been explored:
- In various assays, it has demonstrated the ability to alleviate pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.
Structure-Activity Relationships (SAR)
The unique structural features of ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate may influence its biological activity:
- Fused ring system : The combination of furan and pyrazole rings contributes to its interaction with biological targets such as enzymes and receptors.
- Carboxylic acid ester functionality : This group may enhance lipophilicity and facilitate membrane permeability, impacting bioavailability and efficacy .
Case Studies
Several studies have investigated related compounds within the furo[2,3-c]pyrazole class to elucidate their biological activities:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity. Compounds with similar structural motifs exhibited up to 84% inhibition in carrageenan-induced edema compared to standard drugs .
- Antiproliferative Activity : Research on dihydro-1H-furo[2,3-c]pyrazole-flavone hybrids revealed targeted antiproliferative effects against cancer cell lines, indicating potential applications in oncology .
Q & A
Q. What are the common synthetic routes for Ethyl 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs). For example, a one-pot reaction involving ethyl acetoacetate, hydrazine, aldehydes, and ethyl cyanoacetate under aqueous ethanol conditions yields derivatives like ethyl 4-benzyl-5-imino-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-4-carboxylate (46% yield) through intermediates formed via nucleophilic attack and cyclization . Green synthesis methods using urea as a catalyst or ultrasound irradiation in water-ethanol mixtures can enhance efficiency, achieving yields up to 98% with reduced reaction times (e.g., 10 minutes vs. 1 hour for conventional methods) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, the pyran ring adopts a flattened sofa conformation (deviations <0.1 Å) with hydrogen bonding (N–H⋯O/N) stabilizing the lattice .
- NMR spectroscopy : Confirms proton environments (e.g., NH at δ 1H, aromatic protons at δ 2H) and carbon frameworks .
- Mass spectrometry (TOF-MS) : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 333.0961) .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of furopyrazole derivatives be validated experimentally?
Mechanistic pathways are inferred through intermediate trapping and isotopic labeling. For instance, in the synthesis of ethyl 4-benzyl derivatives, intermediates B and C (formed via Knoevenagel condensation) undergo cyclization to yield intermediate E, followed by intramolecular nucleophilic attack of the carbonyl oxygen on the cyano group . Kinetic studies under varying pH and temperature conditions can further elucidate rate-determining steps.
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include disordered solvent molecules (e.g., dimethyl sulfoxide with split S-atom positions) and anisotropic displacement parameters. Using SHELX programs (e.g., SHELXL for refinement), hydrogen atoms are geometrically constrained (C–H = 0.93–0.98 Å), and absorption corrections (e.g., SCALE3 ABSPACK) are applied to high-resolution data (R factor = 0.068) .
Q. How is the bioactivity of furopyrazole derivatives assessed, and what structural features correlate with activity?
Bioactivity is evaluated via assays like:
- DNA biosensors : Measures binding affinity to carcinogenic compounds using electrochemical competition with methylene blue .
- Antimicrobial/antitumor assays : Tests inhibition zones (agar diffusion) or IC₅₀ values (MTT assay) . Substituents like electron-withdrawing groups (e.g., cyano) and aromatic moieties enhance activity by improving target interaction .
Q. How should discrepancies between spectroscopic and crystallographic data be resolved?
Contradictions, such as unexpected NMR splitting or bond length deviations, are addressed by:
- Revisiting sample purity (e.g., recrystallization in DMSO ).
- Validating crystallographic models against residual density maps (e.g., ensuring occupancy ratios for disordered atoms are correctly refined) .
Q. What role do non-covalent interactions play in stabilizing the crystal structure?
Hydrogen bonds (N–H⋯O, N–H⋯N) and π-π stacking between pyrazole and phenyl rings (dihedral angles ~84°) create a 3D network. For example, N–H⋯O bonds link molecules into [010]-direction chains, while solvent molecules fill voids via van der Waals interactions .
Q. What advancements exist in eco-friendly synthesis of furopyrazole derivatives?
Green protocols emphasize:
- Solvent-free or aqueous conditions : Reduces toxicity (e.g., water-ethanol mixtures ).
- Catalyst design : Mn/ZrO₂ nanoparticles or urea improve atom economy and reduce waste .
- Energy efficiency : Ultrasound irradiation lowers reaction times and energy consumption by enhancing mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
